molecular formula C9H11FN2O2 B15219721 Methyl (R)-2-amino-3-(5-fluoropyridin-2-yl)propanoate

Methyl (R)-2-amino-3-(5-fluoropyridin-2-yl)propanoate

Cat. No.: B15219721
M. Wt: 198.19 g/mol
InChI Key: VFWPDVXYVUFANT-MRVPVSSYSA-N
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Description

Methyl ®-2-amino-3-(5-fluoropyridin-2-yl)propanoate is a chemical compound with the molecular formula C9H11FN2O2 It is a derivative of propanoate, featuring a fluoropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2-amino-3-(5-fluoropyridin-2-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoropyridine and ®-2-amino-3-hydroxypropanoic acid.

    Reaction Conditions: The reaction involves esterification of ®-2-amino-3-hydroxypropanoic acid with methanol in the presence of a suitable catalyst, such as sulfuric acid, to form the methyl ester.

    Fluoropyridine Introduction: The 5-fluoropyridine moiety is introduced through a nucleophilic substitution reaction, where the amino group of the propanoate attacks the fluoropyridine ring, forming the desired product.

Industrial Production Methods

Industrial production of Methyl ®-2-amino-3-(5-fluoropyridin-2-yl)propanoate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-amino-3-(5-fluoropyridin-2-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The fluoropyridine moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Oxo derivatives such as ketones and aldehydes.

    Reduction: Amine and alcohol derivatives.

    Substitution: Various substituted fluoropyridine derivatives.

Scientific Research Applications

Methyl ®-2-amino-3-(5-fluoropyridin-2-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl ®-2-amino-3-(5-fluoropyridin-2-yl)propanoate involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function.

Comparison with Similar Compounds

Similar Compounds

    Methyl ®-2-amino-3-(5-chloropyridin-2-yl)propanoate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl ®-2-amino-3-(5-bromopyridin-2-yl)propanoate: Similar structure but with a bromine atom instead of fluorine.

    Methyl ®-2-amino-3-(5-iodopyridin-2-yl)propanoate: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The uniqueness of Methyl ®-2-amino-3-(5-fluoropyridin-2-yl)propanoate lies in its fluorine atom, which imparts distinct electronic and steric properties. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C9H11FN2O2

Molecular Weight

198.19 g/mol

IUPAC Name

methyl (2R)-2-amino-3-(5-fluoropyridin-2-yl)propanoate

InChI

InChI=1S/C9H11FN2O2/c1-14-9(13)8(11)4-7-3-2-6(10)5-12-7/h2-3,5,8H,4,11H2,1H3/t8-/m1/s1

InChI Key

VFWPDVXYVUFANT-MRVPVSSYSA-N

Isomeric SMILES

COC(=O)[C@@H](CC1=NC=C(C=C1)F)N

Canonical SMILES

COC(=O)C(CC1=NC=C(C=C1)F)N

Origin of Product

United States

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